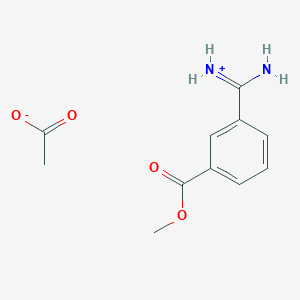![molecular formula C21H20ClFN6OS B12345869 N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345869.png)
N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic rings, nitrogen atoms, and sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” likely involves multiple steps, including the formation of the core tricyclic structure, introduction of the fluorophenyl and chlorophenyl groups, and the final acetamide formation. Typical reaction conditions might include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the aromatic rings or nitrogen atoms, potentially leading to partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for “N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide: shares structural similarities with other tricyclic compounds, such as tricyclic antidepressants or certain heterocyclic drugs.
Unique Features: The presence of both chlorophenyl and fluorophenyl groups, along with the sulfur atom, distinguishes it from other compounds and may confer unique chemical and biological properties.
This outline provides a comprehensive overview of the compound based on general knowledge of similar chemical structures. For more specific information, detailed experimental studies and literature reviews would be necessary.
Properties
Molecular Formula |
C21H20ClFN6OS |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20ClFN6OS/c22-14-3-7-16(8-4-14)24-19(30)12-31-21-26-25-20-18-11-17(13-1-5-15(23)6-2-13)27-29(18)10-9-28(20)21/h1-10,17-18,20,25,27H,11-12H2,(H,24,30) |
InChI Key |
ISQXAKAYRQWZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12345788.png)
![N-(3-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345791.png)
![Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane](/img/structure/B12345796.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12345798.png)
![Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen](/img/structure/B12345801.png)
![N-(2-methoxyethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345808.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[(naphthalen-1-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345823.png)

![2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12345831.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345839.png)
![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-](/img/structure/B12345841.png)
![(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345844.png)
![N-(3-bromophenyl)-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345849.png)

